4-Ciclopropil-2-fluoroanilina

Descripción general

Descripción

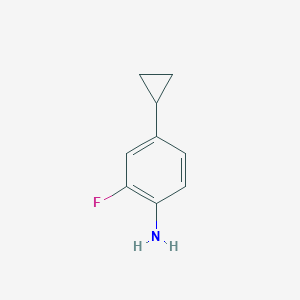

4-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring. This compound is a colorless to pale yellow solid and is known for its aromatic properties and strong amine functionality .

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It serves as a precursor for the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is used in the synthesis of arylamide derivatives, which are known to act as raf/mek complex stabilizers and/or mek inhibitors . These targets play a crucial role in the MAPK/ERK pathway, which is involved in cell division and differentiation.

Mode of Action

As a component in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it likely contributes to the inhibition of the mapk/erk pathway . This inhibition can prevent the over-proliferation of cells, which is a common characteristic of cancerous growths.

Biochemical Pathways

The compound is involved in the MAPK/ERK pathway through its role in the synthesis of RAF/MEK complex stabilizers and/or MEK inhibitors . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal on this pathway is often triggered by growth factors and its inhibition can prevent the over-proliferation of cells.

Result of Action

Given its role in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it is likely that the compound contributes to the inhibition of the mapk/erk pathway . This could potentially result in the prevention of cell over-proliferation, a characteristic of cancerous growths.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions likely contribute to the stability of the compound and may influence its action and efficacy.

Análisis Bioquímico

Biochemical Properties

4-Cyclopropyl-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 4-Cyclopropyl-2-fluoroaniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-Cyclopropyl-2-fluoroaniline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Cyclopropyl-2-fluoroaniline has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Cyclopropyl-2-fluoroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, 4-Cyclopropyl-2-fluoroaniline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclopropyl-2-fluoroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyclopropyl-2-fluoroaniline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Cyclopropyl-2-fluoroaniline in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of 4-Cyclopropyl-2-fluoroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, 4-Cyclopropyl-2-fluoroaniline can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-Cyclopropyl-2-fluoroaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical and physiological outcomes .

Transport and Distribution

Within cells and tissues, 4-Cyclopropyl-2-fluoroaniline is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Cyclopropyl-2-fluoroaniline within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

The subcellular localization of 4-Cyclopropyl-2-fluoroaniline is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Cyclopropyl-2-fluoroaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization within cells can impact the overall efficacy and safety of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Cyclopropyl-2-fluoroaniline involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. The reaction typically uses powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions for about 17 hours .

Industrial Production Methods: Industrial production of 4-Cyclopropyl-2-fluoroaniline may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Comparación Con Compuestos Similares

- 4-Cyclopropyl-2-chloroaniline

- 4-Cyclopropyl-2-bromoaniline

- 4-Cyclopropyl-2-iodoaniline

Comparison: 4-Cyclopropyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

4-Cyclopropyl-2-fluoroaniline (CAS No. 893739-89-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed analysis of its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

4-Cyclopropyl-2-fluoroaniline is characterized by the following chemical properties:

- Molecular Formula : C10H10FN

- Molecular Weight : 165.19 g/mol

- Structure : Contains a cyclopropyl group and a fluorine atom attached to an aniline core, which enhances its biological reactivity.

The biological activity of 4-Cyclopropyl-2-fluoroaniline is largely attributed to its interaction with various enzymes and cellular pathways:

-

Enzyme Interaction :

- It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation, influencing the pharmacokinetics of co-administered drugs.

- The compound can bind to specific biomolecules, altering their conformation and activity, thus affecting metabolic pathways.

-

Cell Signaling Modulation :

- 4-Cyclopropyl-2-fluoroaniline modulates key signaling pathways such as MAPK/ERK, which are involved in cell growth and differentiation.

- It influences gene expression related to cell cycle regulation and apoptosis, indicating a role in cancer biology.

-

Metabolic Pathways :

- The compound participates in metabolic pathways through its interactions with cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities compared to the parent compound.

Biological Activity Data

The biological effects of 4-Cyclopropyl-2-fluoroaniline vary based on dosage and exposure duration. The following table summarizes findings from various studies:

| Study | Dosage (mg/kg) | Observed Effect | Model Used |

|---|---|---|---|

| Study A | 3 | Significant reduction in triglyceride levels | Mice oral lipid tolerance test |

| Study B | Low doses | Modulation of enzyme activity | In vitro cellular assays |

| Study C | High doses | Cellular damage observed | In vivo animal models |

Case Study 1: Triglyceride Reduction

In a recent study, 4-Cyclopropyl-2-fluoroaniline was administered at an oral dose of 3 mg/kg in mice, resulting in a significant reduction in plasma triglyceride levels. This suggests potential applications in treating metabolic disorders .

Case Study 2: Cancer Cell Selectivity

A related compound with similar structural features was evaluated for its selectivity against liver cancer cells (Hep G2) compared to non-cancerous cells (HEK293). The fluorinated cyclopropane analog demonstrated improved selectivity, highlighting the potential for developing targeted cancer therapies utilizing modifications of the cyclopropyl structure .

Safety and Toxicology

The safety profile of 4-Cyclopropyl-2-fluoroaniline is critical for its application in pharmacology. Research indicates that while lower doses may exhibit beneficial effects, higher doses can lead to toxic outcomes such as cellular damage and disruption of physiological processes. Therefore, establishing a therapeutic window is essential for its development as a pharmaceutical agent.

Propiedades

IUPAC Name |

4-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYUOTZNRAIMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602484 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-89-4 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.